molecular formula C7H10N2O2 B15297812 1-Cyclopropyl-1,3-diazinane-2,4-dione

1-Cyclopropyl-1,3-diazinane-2,4-dione

Cat. No.: B15297812
M. Wt: 154.17 g/mol
InChI Key: BKLKRKIPVADDGO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure with two nitrogen atoms and a cyclopropyl group attached to the ring. This compound is part of the diazinane family, which includes various isomers distinguished by the positions of their nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1,3-diazinane-2,4-dione typically involves the reaction of cyclopropylamine with a suitable diketone. One common method includes the use of 1,3-cyclohexanedione as a starting material. The reaction proceeds through the formation of an enol ester intermediate, which undergoes rearrangement to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Reagents such as dimethyl amino pyridine (DMAP) and cyanide reagents like sodium cyanide or potassium cyanide are often employed to facilitate the rearrangement reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-cyclopropyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H10N2O2/c10-6-3-4-9(5-1-2-5)7(11)8-6/h5H,1-4H2,(H,8,10,11)

InChI Key

BKLKRKIPVADDGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(=O)NC2=O

Origin of Product

United States

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